The Physicochemical Profile and Catalytic Applications of (3-Aminopropyl)bis(propan-2-yl)amine in Drug Development
The Physicochemical Profile and Catalytic Applications of (3-Aminopropyl)bis(propan-2-yl)amine in Drug Development
Executive Summary
(3-Aminopropyl)bis(propan-2-yl)amine (CAS: 53485-05-5), systematically referred to as N,N-diisopropyl-1,3-propanediamine, is a highly versatile bifunctional aliphatic amine[1]. Featuring both a highly nucleophilic primary amine and a sterically hindered tertiary amine, this compound serves as a critical building block in pharmaceutical synthesis and a specialized ligand in transition-metal catalysis[2]. This whitepaper details its physicochemical properties, mechanistic reactivity, and field-proven protocols for its application in drug development.
Physicochemical Profiling
Understanding the physical and chemical properties of (3-Aminopropyl)bis(propan-2-yl)amine is essential for optimizing its use in organic synthesis and reactor design. The molecule is a clear liquid at room temperature and exhibits excellent solubility in a wide range of organic solvents (e.g., dichloromethane, toluene, and dimethylformamide) while maintaining miscibility with water due to its primary amine moiety[1][3].
Table 1: Quantitative Physicochemical Data of (3-Aminopropyl)bis(propan-2-yl)amine
| Property | Value |
| CAS Number | 53485-05-5 |
| IUPAC Name | N',N'-di(propan-2-yl)propane-1,3-diamine |
| Molecular Formula | C9H22N2 |
| Molecular Weight | 158.29 g/mol |
| Physical State (at 25 °C) | Liquid |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | ~29.3 Ų |
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of (3-Aminopropyl)bis(propan-2-yl)amine stems from the stark electronic and steric contrast between its two nitrogen centers.
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The Primary Amine: Unhindered and highly nucleophilic, this site readily undergoes electrophilic attacks such as acylations, alkylations, and reductive aminations.
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The Tertiary Amine: Flanked by two bulky isopropyl groups, the diisopropylamino moiety is effectively non-nucleophilic. It functions as an internal proton sponge (base) or a steric shield when coordinated to a metal center, preventing unwanted side reactions such as catalyst dimerization or over-alkylation.
Caption: Reactivity pathways of (3-Aminopropyl)bis(propan-2-yl)amine in synthesis and catalysis.
Applications in Drug Development and Catalysis
In modern drug development, (3-Aminopropyl)bis(propan-2-yl)amine is prominently utilized as a ligand in copper-catalyzed cross-coupling reactions (Ullmann-type couplings). For instance, in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, this diamine ligand is paired with copper(I) salts (e.g., CuI or CuBr) to facilitate challenging C-N and C-O bond formations[2][4].
Causality of Ligand Choice: The primary amine anchors strongly to the copper center, while the bulky diisopropyl groups on the tertiary amine modulate the steric environment of the catalytic pocket. This specific geometry accelerates the oxidative addition of aryl halides and prevents the disproportionation of the active Cu(I) species into inactive Cu(0) and Cu(II)[4].
Experimental Protocols
Protocol 1: Copper-Catalyzed C-N Cross-Coupling for API Intermediates
This protocol describes the use of (3-Aminopropyl)bis(propan-2-yl)amine as a ligand to couple an aryl halide with a secondary amine.
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Step 1: Catalyst Preparation. In a flame-dried Schlenk flask under argon, combine CuI (0.05 equiv) and (3-Aminopropyl)bis(propan-2-yl)amine (0.10 equiv) in anhydrous toluene. Stir at room temperature for 15 minutes.
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Causality & Validation: Pre-complexation ensures the formation of the active Cu-ligand species before introducing competing substrates. Self-Validation: The formation of the complex is visually confirmed by the transition of the suspension to a homogeneous, pale-blue/green solution. An aliquot can be analyzed via UV-Vis spectroscopy to observe the characteristic Metal-to-Ligand Charge Transfer (MLCT) band.
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Step 2: Substrate Addition. Add the aryl halide (1.0 equiv), the nucleophilic amine (1.2 equiv), and K3PO4 (2.0 equiv) to the reaction mixture.
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Step 3: Reaction. Heat the mixture to 90 °C for 12-16 hours.
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Causality: The elevated temperature provides the activation energy required to drive the catalytic cycle, while K3PO4 acts as a mild base to neutralize the generated hydrohalic acid without degrading the substrates.
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Step 4: Workup. Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography.
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Self-Validation: Analyze the crude mixture via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass[M+H]+ validates the catalytic turnover.
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Caption: Step-by-step workflow for copper-catalyzed cross-coupling using the diamine ligand.
Protocol 2: Regioselective Acylation of the Primary Amine
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Step 1: Dissolve (3-Aminopropyl)bis(propan-2-yl)amine (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.
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Step 2: Slowly add an acyl chloride (0.95 equiv) dropwise over 30 minutes.
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Causality: The substoichiometric amount of acyl chloride and the low temperature prevent any potential side reactions. The tertiary amine of the starting material acts as an internal base, scavenging the HCl byproduct, thus eliminating the need for external bases like triethylamine.
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Step 3: Stir for 2 hours, allowing the reaction to warm to room temperature.
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Self-Validation: Monitor via TLC (Ninhydrin stain). The complete consumption of the acyl chloride and the presence of a single new spot confirms regioselectivity. The steric bulk of the diisopropyl groups guarantees that acylation occurs exclusively at the primary amine.
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Safety, Handling, and Storage
(3-Aminopropyl)bis(propan-2-yl)amine is classified under GHS as a corrosive substance (H314: Causes severe skin burns and eye damage )[1].
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PPE: Handling requires chemical-resistant gloves, safety goggles, and a face shield.
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Storage: Amines readily absorb atmospheric carbon dioxide to form carbamate salts. The compound must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature, away from strong oxidizing agents and acids[1].
References
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Sigma-Aldrich. "(3-aminopropyl)bis(propan-2-yl)amine | 53485-05-5". Sigma-Aldrich Product Catalog. URL: 1
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World Intellectual Property Organization. "Process of making CFTR modulators (WO2021030554A1)". Google Patents. URL: 2
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GuideChem. "1,3-PropanediaMine, N,N-bis(1-Methylethyl)-cas:53485-05-5". GuideChem Chemical Database. URL: 3
Sources
- 1. (3-aminopropyl)bis(propan-2-yl)amine | 53485-05-5 [sigmaaldrich.com]
- 2. WO2021030554A1 - Process of making cftr modulators - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. EP4013741B1 - Verfahren zur herstellung von cftr-modulatoren - Google Patents [patents.google.com]
